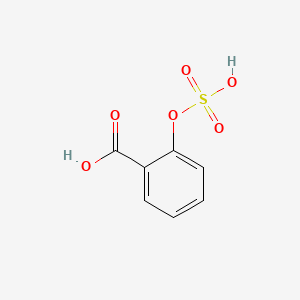

2-(Sulfooxy)benzoesäure

Übersicht

Beschreibung

. It is a derivative of salicylic acid, where the hydroxyl group is esterified with sulfuric acid. This compound is known for its analgesic and anti-inflammatory properties .

Wissenschaftliche Forschungsanwendungen

Salicylsulfursäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und Synthesen verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich entzündungshemmender und analgetischer Wirkungen.

Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung von Schmerzen und Entzündungen untersucht.

Industrie: Wird bei der Herstellung von Pharmazeutika und anderen chemischen Produkten eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von Salicylsulfursäure beinhaltet ihre Wechselwirkung mit molekularen Zielen wie Cyclooxygenase-Enzymen. Durch die Hemmung dieser Enzyme wird die Produktion von Prostaglandinen reduziert, die Mediatoren von Entzündungen und Schmerzen sind . Diese Hemmung führt zu ihren analgetischen und entzündungshemmenden Wirkungen .

Wirkmechanismus

Target of Action

It is known to be a derivative of salicylic acid , which primarily targets cyclooxygenase enzymes (COX-1 and COX-2) in the body. These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain.

Result of Action

As a derivative of salicylic acid, it may have analgesic and anti-inflammatory effects .

Vorbereitungsmethoden

Salicylsulfuric acid can be synthesized by treating salicylic acid with chlorosulfonic acid in pyridine . The reaction conditions typically involve:

Reactants: Salicylic acid and chlorosulfonic acid.

Solvent: Pyridine.

Temperature: Controlled to prevent decomposition.

Reaction Time: Monitored to ensure complete esterification.

Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the quality and purity of the final product .

Analyse Chemischer Reaktionen

Salicylsulfursäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Sie kann oxidiert werden, um verschiedene Sulfonsäurederivate zu erzeugen.

Reduktion: Reduktionsreaktionen können zur Bildung einfacherer Verbindungen führen.

Substitution: Die Sulfooxygruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind starke Säuren, Basen und Oxidationsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab .

Vergleich Mit ähnlichen Verbindungen

Salicylsulfursäure ähnelt anderen Salicylsäurederivaten, wie zum Beispiel:

Acetylsalicylsäure (Aspirin): Bekannt für ihre analgetischen und entzündungshemmenden Eigenschaften.

Methylsalicylat: Wird als topisches Analgetikum verwendet.

Sulfasalazin: Wird zur Behandlung von entzündlichen Darmerkrankungen eingesetzt.

Eigenschaften

IUPAC Name |

2-sulfooxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O6S/c8-7(9)5-3-1-2-4-6(5)13-14(10,11)12/h1-4H,(H,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOODSJOROWROTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436667 | |

| Record name | 2-(Sulfooxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-45-2 | |

| Record name | Salicylsulfuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylsulfuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Sulfooxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALICYLSULFURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4IXU1873O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-(sulfooxy)benzoic acid a compound of interest in the context of Aspergillus infections?

A1: Research has identified 2-(sulfooxy)benzoic acid as a potential anti-inflammatory agent produced by pathogenic Aspergillus species. [] This is particularly interesting because invasive aspergillosis, a serious infection caused by these fungi, is often associated with high fatality rates. [] The structural similarity of 2-(sulfooxy)benzoic acid to known anti-inflammatory drugs like aspirin (2-(acetoxy)benzoic acid) and salicylic acid (2-hydroxybenzoic acid) further supports this potential. []

Q2: Beyond Aspergillus research, are there other applications where 2-(sulfooxy)benzoic acid plays a role?

A2: Yes, 2-(sulfooxy)benzoic acid has been identified as a significant product in a novel fuel desulfurization process. [] This method utilizes oxygen and a polyoxometalate catalyst to oxidize sulfur-containing compounds in fuel. The process converts a significant portion of the sulfur to sulfate (60-70%), with 2-(sulfooxy)benzoic acid being one of the other water-soluble sulfur byproducts. [] This highlights its relevance in developing cleaner fuel technologies.

Q3: Is there any evidence suggesting 2-(sulfooxy)benzoic acid could be used to develop new drugs?

A3: Preliminary research indicates that 2-(sulfooxy)benzoic acid, alongside other benzoic acid derivatives, demonstrates acetylcholinesterase (AChE) inhibitory properties. [] AChE inhibitors are crucial in managing neurodegenerative disorders like Alzheimer's disease. While further investigation is needed, this finding positions 2-(sulfooxy)benzoic acid as a potential lead compound for developing novel AChE inhibitors with therapeutic applications. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

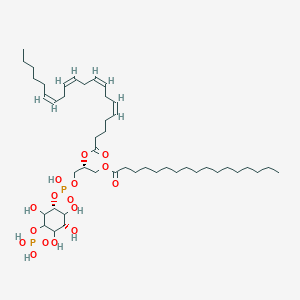

![[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1243407.png)

![(6E)-5-azanylidene-2-methyl-6-[[5-(phenylmethylsulfanyl)furan-2-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1243412.png)

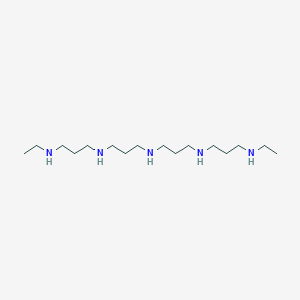

![N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]-4-pyrrolidin-1-ylbenzamide](/img/structure/B1243416.png)

![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-3-(methoxymethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1243417.png)

![8-[(E)-3-Bromostyryl]-3,7-dimethyl-1-propargylxanthine](/img/structure/B1243419.png)

![4-Phenyl-1-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]piperidine-4-carboxamide](/img/structure/B1243421.png)

![(2R)-N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-2-[3-(4-chlorophenyl)propyl]-N'-hydroxybutanediamide](/img/structure/B1243426.png)

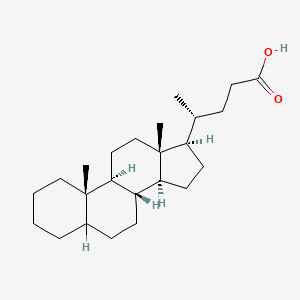

![(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylhept-4-yn-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B1243428.png)